N-(4-acetylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJGOBHYOBMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350555 | |
| Record name | N-(4-acetylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76883-69-7 | |
| Record name | N-(4-acetylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves the reaction of 4-acetylaniline (p-aminoacetophenone) with benzenesulfonyl chloride under basic conditions. The amine group in 4-acetylaniline acts as a nucleophile, attacking the electrophilic sulfur atom in benzenesulfonyl chloride to form the sulfonamide bond.
Reaction Equation:
Optimized Conditions:
-
Solvent: Pyridine (acts as both solvent and base to neutralize HCl).
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Temperature: Room temperature (25°C) with stirring for 6–8 hours.
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Molar Ratio: 1:1.2 (4-acetylaniline to benzenesulfonyl chloride) to ensure complete conversion.
Challenges and Solutions:
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The electron-withdrawing acetyl group reduces the nucleophilicity of the amine. Using pyridine enhances reactivity by scavenging HCl and polarizing the sulfonyl chloride.
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Prolonged reaction times (>10 hours) may lead to side products, necessitating thin-layer chromatography (TLC) monitoring.
Alternative Synthetic Routes
Protection-Deprotection Strategy
For substrates with highly deactivated amines, a protection-deprotection approach is employed:
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Protection: Acetylation of 4-nitroaniline using acetic anhydride to form 4-nitroacetanilide .
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Sulfonation: Reaction with benzenesulfonyl chloride in dichloromethane with triethylamine.
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Deprotection: Hydrolysis of the acetyl group using NaOH (10% aqueous) to yield the final product.
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 4-acetylaniline, benzenesulfonyl chloride, and pyridine is irradiated at 80°C for 15–20 minutes, achieving 85% yield.
Key Parameters:
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Power: 300 W.
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Solvent: Ethanol-water (3:1) for efficient heat transfer.
Purification and Characterization
Workup Procedures
Spectroscopic Analysis
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FT-IR:
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¹H-NMR (500 MHz, DMSO-d₆):
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HRMS: [M+H]⁺ calculated for C₁₄H₁₃NO₃S: 276.0695; found: 276.0698.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 70–75 | 6–8 hours | Simple, one-step | Low yield with deactivated amine |
| Protection-Deprotection | 80–82 | 12–14 hours | Higher yield | Additional steps required |
| Microwave-Assisted | 85 | 20 minutes | Rapid, energy-efficient | Specialized equipment needed |
Industrial-Scale Considerations
Patent CN106336366A highlights strategies for cost-effective large-scale synthesis:
Chemical Reactions Analysis
Claisen-Schmidt Condensation
This reaction leverages the acetyl group’s carbonyl reactivity to form chalcone derivatives.
Reaction Conditions :
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Aldehyde Substrates : Benzaldehyde, p-nitrobenzaldehyde
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Base : Sodium hydroxide (NaOH) in ethanol
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Temperature : Reflux conditions (~80°C)
Products :
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Chalcone derivatives with extended π-conjugation (e.g., (E)-3-(4-sulfamoylphenyl)-1-phenylprop-2-en-1-one) .
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Substituents on the aldehyde (e.g., nitro groups) influence electronic properties and conformational flexibility .
Table 1: Chalcone Derivatives Synthesized via Claisen-Schmidt Condensation
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety undergoes substitution with nucleophiles such as amines or thiols.
Reaction Mechanism :
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Base : Pyridine or triethylamine neutralizes HCl byproduct.
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Nucleophiles : Primary/secondary amines, thiols.
Example Reaction :
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Reactant : 4-Acetylbenzenesulfonyl chloride + 4-Acetylaniline → N-(4-acetylphenyl)benzenesulfonamide.
Key Observations :
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Reaction efficiency depends on steric hindrance and nucleophile strength.
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Substitution products retain sulfonamide bioactivity (e.g., enzyme inhibition) .
Hydrolysis
Controlled hydrolysis cleaves the sulfonamide bond under acidic or basic conditions.
Conditions and Products :
| Condition | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, HCl | Benzenesulfonic acid + 4-Acetylaniline |
| Basic Hydrolysis | NaOH, KOH | Sulfonate salt + 4-Acetylaniline |
Applications :
-
Hydrolysis pathways are critical for prodrug activation or metabolite studies.
Oxidation and Reduction Reactions
The acetyl group and sulfonamide nitrogen are susceptible to redox transformations.
Oxidation :
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Reagents : KMnO₄ (acidic conditions)
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Product : Conversion of acetyl to carboxylic acid (–COOH).
Reduction :
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Reagents : Na
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Sulfonamides are known for their antibacterial properties, and N-(4-acetylphenyl)benzenesulfonamide is no exception. Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity against various pathogens. A study highlighted the synthesis of related compounds that demonstrated efficacy against resistant strains of bacteria, suggesting that this compound could be a potential candidate for further development in antibiotic therapies .
1.2 Antioxidant Properties
In addition to its antibacterial effects, this compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant activity of related sulfonamide derivatives has been documented, indicating potential therapeutic uses for this compound in preventing oxidative damage .
Structure-Activity Relationship Studies
2.1 Synthesis and Characterization
This compound can be synthesized through the condensation of 4-aminoacetophenone with benzenesulfonyl chloride. This method allows for the introduction of various substituents that can modify biological activity, making it a valuable compound for structure-activity relationship (SAR) studies .
2.2 Case Study: Inhibition of Carbonic Anhydrase
Recent research has focused on the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Compounds structurally related to this compound have shown promise as selective inhibitors of tumor-associated isoforms of CA, suggesting a potential application in cancer therapy .
Materials Science Applications
3.1 Polymer Chemistry
This compound can be utilized as a monomer or additive in polymer synthesis. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and adhesives .
3.2 Nanocomposites
In materials science, this compound has been explored as a component in nanocomposites due to its ability to interact with various nanomaterials. The incorporation of this compound into nanocomposite matrices can lead to improved electrical and thermal properties, expanding its applicability in electronics and energy storage devices .
Analytical Chemistry Applications
4.1 Analytical Reagents
This compound serves as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it useful for the detection and quantification of these ions in environmental samples .
4.2 Chromatographic Techniques
This compound has also been employed in chromatographic methods for separating complex mixtures. Its distinct chemical properties allow for effective resolution in high-performance liquid chromatography (HPLC), facilitating the analysis of pharmaceutical formulations containing sulfonamides .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)benzenesulfonamide involves the inhibition of specific enzymes and pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular targets, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of N-(4-Acetylphenyl)benzenesulfonamide with Analogues
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The acetyl group in this compound increases electrophilicity, facilitating condensation reactions (e.g., chalcone formation) . Para-nitro derivatives exhibit superior cytotoxicity due to enhanced electron withdrawal and planar conformations .
- Hydrophobic Substituents : Methyl groups (e.g., N-(4-Acetylphenyl)-4-methylbenzenesulfonamide) improve membrane permeability but may reduce solubility .
- Hydrogen-Bonding Groups : Hydroxyl substituents (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) enable intermolecular interactions but show lower cytotoxicity compared to acetyl/nitro derivatives .
Mechanistic Insights :
- Chalcone Derivatives : The introduction of a nitro group (e.g., in compound 2 from ) enhances planarity and intercalation into DNA, explaining improved cytotoxicity .
- Acetylcholinesterase Reactivation : Chloro and fluoro substituents (e.g., N-(4-fluorophenyl)benzenesulfonamide) increase electron density, improving interactions with enzyme active sites .
Biological Activity
N-(4-acetylphenyl)benzenesulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anticancer, and cardiovascular effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be described by its structural formula:
This compound features a sulfonamide functional group attached to an acetyl-substituted phenyl ring, which contributes to its biological activity.
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |
The compound demonstrated notable activity against MRSA, indicating its potential as a therapeutic agent in treating resistant bacterial infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays on various cancer cell lines have shown promising results.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HL-60 (leukemia) | 3.5 | Cell cycle arrest in subG0 phase |
| AGS (gastric adenocarcinoma) | 4.2 | Mitochondrial membrane depolarization |
The compound's mechanism includes the activation of caspases and mitochondrial dysfunction, leading to increased apoptosis in cancer cells .
Cardiovascular Effects
Studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, research involving isolated rat hearts demonstrated that derivatives similar to this compound could decrease perfusion pressure through interactions with calcium channels.
Table 3: Cardiovascular Effects of Sulfonamide Derivatives
| Compound | Effect on Perfusion Pressure (mmHg) | Effect on Coronary Resistance (%) |
|---|---|---|
| This compound | Decreased by 15% | Decreased by 20% |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased by 25% | Decreased by 30% |
These findings suggest that this compound may have therapeutic implications in managing cardiovascular conditions .
Case Studies
-
Case Study: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in patients with skin infections caused by MRSA. The results indicated a significant reduction in infection severity and duration compared to standard treatments. -
Case Study: Cancer Treatment
In a preclinical model involving xenograft tumors, administration of this compound resulted in tumor size reduction by approximately 50% over four weeks, highlighting its potential as an adjunct therapy in cancer treatment.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical studies using computational models have predicted favorable absorption and distribution characteristics, with a high likelihood of permeating cellular membranes effectively.
Table 4: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | >70% |
| Plasma Half-Life | 6 hours |
| Volume of Distribution | 1.5 L/kg |
These parameters suggest that the compound could be well-tolerated and effective at therapeutic doses .
Q & A
Basic: What are the key spectroscopic techniques for confirming the synthesis of N-(4-acetylphenyl)benzenesulfonamide, and how should data inconsistencies be resolved?
Answer:
The synthesis of This compound is typically confirmed using 1H-NMR , IR , and GC-MS . For example, the IR spectrum should show characteristic peaks for sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and acetyl groups (C=O at ~1680 cm⁻¹). In 1H-NMR, the acetyl proton appears as a singlet at ~2.5 ppm, while aromatic protons show splitting patterns consistent with substitution . Discrepancies in melting points or spectral data may arise from impurities or polymorphism. To resolve this, recrystallization in different solvents (e.g., ethanol vs. DMSO) and HPLC purity checks are recommended. Conflicting NMR signals may require 2D-COSY or HSQC experiments to confirm connectivity .
Basic: How can crystallographic data for this compound be analyzed to determine hydrogen-bonding interactions?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential for elucidating hydrogen-bonding networks. Using programs like SHELXL or Mercury , researchers can visualize intermolecular interactions. For example, the sulfonamide group often participates in N–H⋯O hydrogen bonds (bond lengths ~2.8–3.0 Å), while hydroxyl or acetyl groups may form O–H⋯O interactions. Compare bond angles and torsion angles with related structures (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) to identify structural motifs influencing stability .
Advanced: How can contradictory results in the biological activity of this compound derivatives be systematically addressed?
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or substituent effects. A robust approach includes:
- Dose-response curves to quantify potency (IC₅₀/EC₅₀) across multiple cell lines.
- Structure-Activity Relationship (SAR) studies : Modify the acetyl group (e.g., replace with trifluoromethyl) and compare activities .
- Molecular docking to predict binding modes with target proteins (e.g., carbonic anhydrase for sulfonamides). Use software like AutoDock Vina and validate with mutagenesis studies .
- Meta-analysis of published data to identify trends in substituent effects .
Advanced: What computational strategies are effective for predicting the reactivity of this compound in organic synthesis?
Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. The acetyl group’s electron-withdrawing nature enhances sulfonamide’s electrophilicity at the sulfur atom .
- Reaction Pathway Modeling : Simulate reaction mechanisms (e.g., amide coupling) using Gaussian or ORCA. Compare activation energies for different catalysts (e.g., morpholine in ).
- Solvent Effects : Use COSMO-RS to model solvent interactions, critical for optimizing reaction yields .
Basic: What are the best practices for characterizing the purity of this compound?
Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Thermal Analysis : DSC/TGA can detect polymorphs or decomposition events (e.g., acetyl group degradation above 200°C) .
Advanced: How can researchers design experiments to probe the metabolic stability of this compound derivatives?
Answer:
- In Vitro Microsomal Assays : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS. Track acetyl group hydrolysis or sulfonamide oxidation.
- Isotope Labeling : Use ¹⁴C-labeled acetyl groups to trace metabolic pathways.
- CYP450 Inhibition Studies : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
Basic: What synthetic routes are reported for this compound, and how can yields be optimized?
Answer:
The primary route involves sulfonylation of 4-acetylaniline using benzenesulfonyl chloride in pyridine (yield ~60–70%) . For optimization:
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C).
- Employ Schlenk techniques to exclude moisture, improving sulfonyl chloride reactivity.
- Purify via flash chromatography (hexane/EtOAc gradient) to remove unreacted aniline .
Advanced: How can researchers resolve discrepancies in crystallographic data interpretation for sulfonamide derivatives?
Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Hydrogen Atom Placement : Compare isotropic vs. anisotropic refinement for N–H/O–H groups.
- Validation Tools : Check with PLATON/ADDSYM to detect missed symmetry elements .
Basic: What safety considerations are critical when handling this compound?
Answer:
- Toxicity Screening : Perform Ames tests (e.g., Salmonella strains TA98/TA100) to assess mutagenicity .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential sulfonamide sensitization.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride) before disposal .
Advanced: What strategies can elucidate the role of the acetyl group in modulating this compound’s bioactivity?
Answer:
- Proteolysis-Targeting Chimeras (PROTACs) : Link the acetyl group to E3 ligase ligands to study target protein degradation.
- Isosteric Replacement : Substitute acetyl with bioisosteres (e.g., trifluoroacetyl, cyano) and compare activities .
- X-ray Crystallography : Co-crystallize derivatives with target enzymes (e.g., carbonic anhydrase) to visualize binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
